(S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol physical properties
(S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol physical properties
An In-depth Technical Guide to the Physical Properties of (S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol
Authored by: A Senior Application Scientist
Introduction
(S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol, often referred to as (S)-Betti's base, is a chiral organic compound of significant interest in the fields of asymmetric synthesis and drug development.[1][2] Its rigid bicyclic naphthol backbone, coupled with a chiral aminobenzyl substituent, provides a well-defined stereochemical environment, making it a valuable chiral auxiliary and ligand in a variety of stereoselective transformations.[3] This technical guide provides a comprehensive overview of the core physical properties of (S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol, offering both established data and detailed experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's fundamental characteristics for its effective application in research and development.
Chemical Structure and General Properties
The structural integrity and purity of (S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol are paramount for its successful application. The molecule consists of a 2-naphthol core with an (S)-configured aminobenzyl group at the 1-position.
| Property | Value | Source(s) |
| Chemical Formula | C₁₇H₁₅NO | [4] |
| Molecular Weight | 249.31 g/mol | [4] |
| Appearance | White to off-white solid. The racemic mixture is often described as white needle-like crystals. | [5] |
| Melting Point | 133-137 °C | |
| Boiling Point | 451.1 °C at 760 mmHg | |
| Flash Point | 226.6 °C | |
| Storage | Store in a refrigerator at +4°C under an inert atmosphere. |
Optical Activity and Specific Rotation
As a chiral molecule, (S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol exhibits optical activity, rotating the plane of polarized light. The direction and magnitude of this rotation are fundamental properties that confirm the enantiomeric purity of a sample. The "(+)" designation indicates that this enantiomer is dextrorotatory. While a specific value for the optical rotation is not consistently reported across publicly available literature, its determination is a critical step in the characterization of the enantiopure compound.
Experimental Protocol: Determination of Specific Rotation
The specific rotation is a fundamental physical constant for a chiral substance and is determined using a polarimeter.
Principle: A solution of the chiral compound is placed in the path of plane-polarized light. The extent to which the plane of light is rotated is measured as the observed rotation (α). The specific rotation [α] is then calculated by normalizing the observed rotation to a standard concentration and path length.
Instrumentation and Materials:
-
Polarimeter (with a sodium D-line source, λ = 589 nm)
-
Polarimeter cell (1 dm path length)
-
Volumetric flask (10 mL)
-
Analytical balance
-
(S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol sample
-
High-purity solvent (e.g., ethanol, chloroform)
Procedure:
-
Solution Preparation: Accurately weigh approximately 100 mg of the (S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol sample and transfer it to a 10 mL volumetric flask. Dissolve the sample in the chosen solvent and dilute to the mark. Ensure the solution is homogeneous.
-
Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank solvent-filled cell to set the zero point.
-
Measurement: Rinse the polarimeter cell with a small amount of the sample solution and then fill it, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter and record the observed rotation (α) at a constant temperature (typically 20 or 25 °C).
-
Calculation: The specific rotation is calculated using the following formula: [α]ᵀλ = α / (l × c) where:
-
[α]ᵀλ is the specific rotation at temperature T and wavelength λ.
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Causality: The observed rotation is directly proportional to the number of chiral molecules the light interacts with. Therefore, controlling the concentration and path length is crucial for obtaining a standardized and reproducible specific rotation value. The choice of solvent is also critical as it can influence the conformation of the chiral molecule and thus its interaction with light.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of (S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol will exhibit characteristic absorption bands for the O-H, N-H, C-H, and aromatic C=C bonds. IR data for the trifluoroacetate salt of the racemic mixture has been reported. [5] Characteristic IR Absorption Bands (KBr): [5]* 3290 cm⁻¹: O-H and/or N-H stretching vibrations.
-
3070 cm⁻¹: Aromatic C-H stretching.
-
2920 cm⁻¹: Aliphatic C-H stretching.
-
1675 cm⁻¹: C=C stretching of the aromatic rings.
-
1210, 1130 cm⁻¹: C-O and C-N stretching vibrations.
Experimental Protocol: FTIR Spectroscopic Analysis
Instrumentation and Materials:
-
FTIR spectrometer
-
Sample holder (e.g., KBr press, ATR accessory)
-
(S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol sample
-
KBr powder (for pellet method)
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind a small amount of the sample with dry KBr powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the FTIR spectrometer and record a background spectrum.
-
Sample Spectrum: Place the sample pellet in the holder and record the sample spectrum.
-
Data Analysis: The spectrometer software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Crystallographic Data
Conclusion
This technical guide has provided a detailed overview of the key physical properties of (S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol. While some experimental data, such as the specific optical rotation, require determination on a case-by-case basis, the provided protocols offer a robust framework for the comprehensive characterization of this important chiral compound. A thorough understanding and application of these analytical techniques are essential for ensuring the quality and consistency of (S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol in its various applications in synthetic chemistry and drug development.
References
-
PubChem. 1-(alpha-Aminobenzyl)-2-naphthol. National Center for Biotechnology Information. [Link].
-
Synthesis of 1-(α-Aminobenzyl)-2-naphthol Derivatives, their Structure in Crystal and in Solution. ResearchGate. [Link].
- Szatmári, I., & Fülöp, F. (2004). Syntheses and Transformations of 1-(α-Aminobenzyl)-2-naphthol Derivatives. Current Organic Synthesis, 1(2), 155-165.
- CN103102280A - Preparation method of optical pure 1-(alpha-amino benzyl)
-
Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI. [Link].
- Metlushka, K. E., Kashemirov, B. A., Zheltukhin, V. F., Sadkova, D. N., Büchner, B., Hess, C., ... & Alfonsov, V. A. (2009). 1-(Alpha-aminobenzyl)-2-naphthol: a new chiral auxiliary for the synthesis of enantiopure alpha-aminophosphonic acids. Chemistry (Weinheim an der Bergstrasse, Germany), 15(27), 6718–6722.
-
A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. International Journal of Current Microbiology and Applied Sciences, 4(3), 1000-1008. [Link].
-
SYNTHESIS AND APPLICATION OF BETTI BASES USING β- NAPHTHOL, ANILINE AND BENZALDEHYDE. ResearchGate. [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1-(Alpha-aminobenzyl)-2-naphthol: a new chiral auxiliary for the synthesis of enantiopure alpha-aminophosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(alpha-Aminobenzyl)-2-naphthol | C17H15NO | CID 235836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103102280A - Preparation method of optical pure 1-(alpha-amino benzyl)-2-naphthol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
